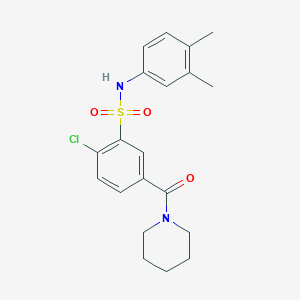

![molecular formula C20H26N2O6S2 B296251 N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B296251.png)

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a chemical compound that is commonly referred to as AZD-9291. It is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC).

Mechanism of Action

AZD-9291 works by irreversibly binding to the mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide protein, which is commonly found in NSCLC. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival. By inhibiting these pathways, AZD-9291 induces apoptosis in cancer cells, leading to their death.

Biochemical and Physiological Effects:

AZD-9291 has been shown to have a selective effect on cancer cells that express mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide. It does not affect normal cells, which reduces the risk of side effects. In addition, AZD-9291 has a favorable pharmacokinetic profile, which allows for once-daily dosing and reduces the likelihood of drug interactions.

Advantages and Limitations for Lab Experiments

AZD-9291 has several advantages for lab experiments. It is a highly specific inhibitor of mutant N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide, which allows for the study of this pathway in isolation. In addition, AZD-9291 has a well-defined mechanism of action, which makes it a useful tool for studying cancer cell signaling pathways. However, AZD-9291 has limitations in terms of its availability and cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the study of AZD-9291. One area of research is the development of combination therapies that can enhance the efficacy of AZD-9291. Another area of research is the identification of biomarkers that can predict response to AZD-9291, which can help to personalize treatment for patients with NSCLC. Finally, there is a need for further research into the long-term safety and efficacy of AZD-9291, particularly in patients who have received multiple lines of therapy.

Synthesis Methods

The synthesis of AZD-9291 involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 3,4-dimethoxybenzaldehyde and 4-aminobenzenesulfonyl azide. The reaction involves the formation of an intermediate, which is then treated with azepan-1-amine to produce AZD-9291. The synthesis of AZD-9291 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

AZD-9291 has been extensively studied for its potential in the treatment of NSCLC. It has been shown to be effective in the treatment of patients with advanced NSCLC who have developed resistance to first-generation N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide inhibitors. AZD-9291 has also been studied in preclinical models of NSCLC and has shown promising results.

properties

Molecular Formula |

C20H26N2O6S2 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

N-[4-(azepan-1-ylsulfonyl)phenyl]-3,4-dimethoxybenzenesulfonamide |

InChI |

InChI=1S/C20H26N2O6S2/c1-27-19-12-11-18(15-20(19)28-2)29(23,24)21-16-7-9-17(10-8-16)30(25,26)22-13-5-3-4-6-14-22/h7-12,15,21H,3-6,13-14H2,1-2H3 |

InChI Key |

DVDLEJVDDRBDOR-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B296168.png)

amino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B296171.png)

amino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B296172.png)

amino]acetamide](/img/structure/B296173.png)

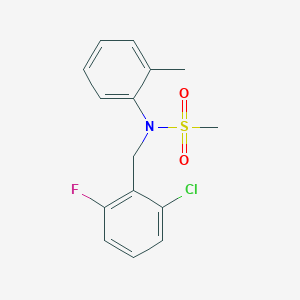

![2-{benzyl[(2-methoxy-5-methylphenyl)sulfonyl]amino}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296174.png)

amino]acetamide](/img/structure/B296180.png)

amino]acetamide](/img/structure/B296181.png)

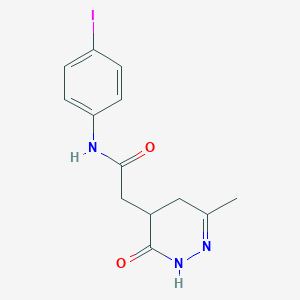

![2-[ethyl(2-naphthylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B296182.png)

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B296185.png)

![4-fluoro-N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B296186.png)

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B296187.png)